molecular formula C18H15ClFN3O3S B2436423 3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920193-97-1

3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2436423
CAS No.: 920193-97-1
M. Wt: 407.84
InChI Key: UVVZIULEOXCHDG-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15ClFN3O3S and its molecular weight is 407.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of benzenesulfonamide, have been synthesized and recognized for their structures through analytical and spectral studies. Notably, these compounds have been evaluated for antimicrobial activity against various bacteria and fungi, indicating their potential application in addressing microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-HIV Properties A series of compounds have been synthesized and demonstrated moderate to encouraging anticancer and anti-HIV activities. Particularly, certain derivatives of benzenesulfonamides have shown promising results in vitro against cancer and HIV, highlighting their potential in developing treatments for these diseases (Pomarnacka & Kozlarska-Kedra, 2003).

Chemoselective Oxidation Protocol N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) has been identified as a mild and selective oxidant. This reagent has proven effective in the oxidation of primary and secondary alcohols and ethers to corresponding aldehydes and ketones without activation. The study suggests its utility in chemoselective oxidation, with the potential for recyclability (Palav et al., 2021).

Synthesis and Structural Analysis

Structural Characterization and Drug Development The research on methylbenzenesulfonamide, including synthesis and structural characterization, has been growing, particularly due to the active groups such as pyridine, benzenesulfonyl, and bromine atom. These small molecular antagonists have shown potential as targeting preparations in preventing human HIV-1 infection, highlighting the significance of structural analysis in drug development (De-ju, 2015).

Sulfonamide Hybrid Schiff Bases Biological Potential

The novel Schiff bases of benzenesulfonamide have been synthesized and characterized, with studies indicating their enzyme inhibition potential against AChE and BChE enzymes. The biological potential of these compounds is further supported by molecular docking studies and antioxidant studies, providing insights into their therapeutic applications (Kausar et al., 2019).

Properties

IUPAC Name

3-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c19-14-2-1-3-16(12-14)27(24,25)21-10-11-26-18-9-8-17(22-23-18)13-4-6-15(20)7-5-13/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZIULEOXCHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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